molecular formula C20H18N2O2 B2382351 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 478033-66-8

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No.: B2382351
CAS No.: 478033-66-8
M. Wt: 318.376
InChI Key: APYTTXDXSVHFNM-XBXARRHUSA-N
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Description

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that combines a pyridinone core with phenyl and pyridinylmethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This would include selecting appropriate boron reagents and palladium catalysts, as well as optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-[(2E)-3-phenylprop-2-en-1-yl]-1-[(pyridin-3-yl)methyl]-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-hydroxy-3-[(E)-3-phenylprop-2-enyl]-1-(pyridin-3-ylmethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c23-19-11-13-22(15-17-9-5-12-21-14-17)20(24)18(19)10-4-8-16-6-2-1-3-7-16/h1-9,11-14,23H,10,15H2/b8-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYTTXDXSVHFNM-XBXARRHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCC2=C(C=CN(C2=O)CC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CC2=C(C=CN(C2=O)CC3=CN=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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